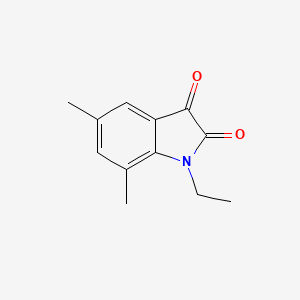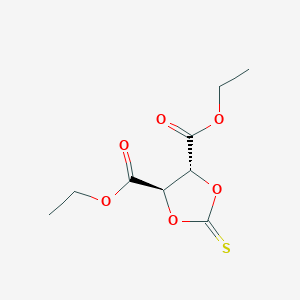
1,3-Dioxolane-4,5-dicarboxylic acid, 2-thioxo-, diethyl ester, (4R,5R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxolane-4,5-dicarboxylic acid, 2-thioxo-, diethyl ester, (4R,5R)- is a chemical compound with a unique structure that includes a dioxolane ring and a thioxo group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane-4,5-dicarboxylic acid, 2-thioxo-, diethyl ester, (4R,5R)- typically involves the reaction of diethyl tartrate with a thioxo reagent under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the dioxolane ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and improving the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dioxolane-4,5-dicarboxylic acid, 2-thioxo-, diethyl ester, (4R,5R)- undergoes various types of chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dioxolane derivatives with different functional groups.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced dioxolane derivatives, and various substituted esters .
Aplicaciones Científicas De Investigación
1,3-Dioxolane-4,5-dicarboxylic acid, 2-thioxo-, diethyl ester, (4R,5R)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3-Dioxolane-4,5-dicarboxylic acid, 2-thioxo-, diethyl ester, (4R,5R)- involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The dioxolane ring provides stability and enhances the compound’s ability to interact with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxolane-4,5-dicarboxylic acid, 2-(3,3,3-trifluoro-2,2-dihydroxypropyl)-, 4,5-diethyl ester, (4R,5R)-: Similar structure but with a trifluoro group instead of a thioxo group.
Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate: Contains a dithiole ring instead of a dioxolane ring.
Propiedades
Número CAS |
172214-47-0 |
|---|---|
Fórmula molecular |
C9H12O6S |
Peso molecular |
248.25 g/mol |
Nombre IUPAC |
diethyl (4R,5R)-2-sulfanylidene-1,3-dioxolane-4,5-dicarboxylate |
InChI |
InChI=1S/C9H12O6S/c1-3-12-7(10)5-6(8(11)13-4-2)15-9(16)14-5/h5-6H,3-4H2,1-2H3/t5-,6-/m1/s1 |
Clave InChI |
VLGORTLNRFBGEY-PHDIDXHHSA-N |
SMILES isomérico |
CCOC(=O)[C@H]1[C@@H](OC(=S)O1)C(=O)OCC |
SMILES canónico |
CCOC(=O)C1C(OC(=S)O1)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


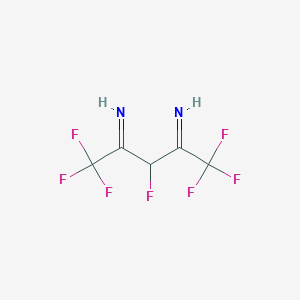
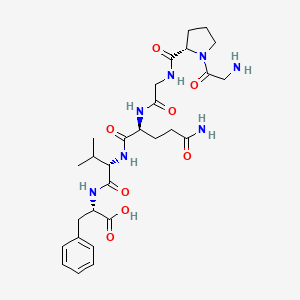


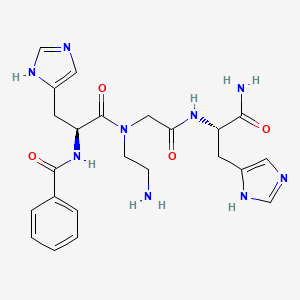
![Benzene, 1-iodo-2-[(3-methoxyphenoxy)methyl]-](/img/structure/B14256335.png)
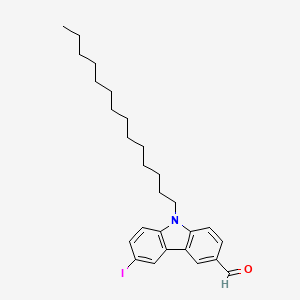
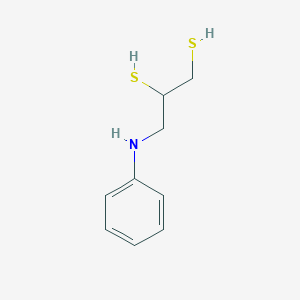
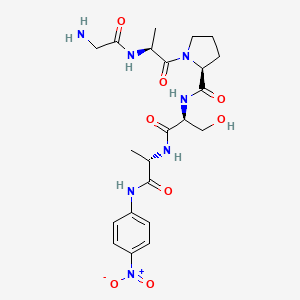

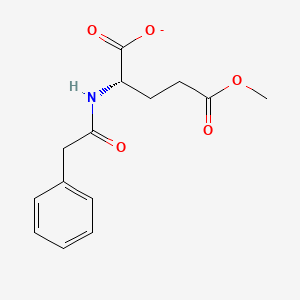
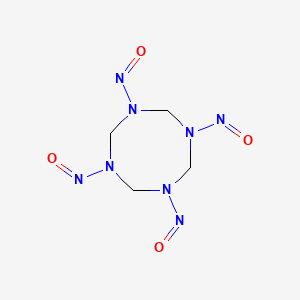
![[(3-Methyl-4-oxobut-2-enoxy)-oxidophosphoryl] phosphate](/img/structure/B14256381.png)
